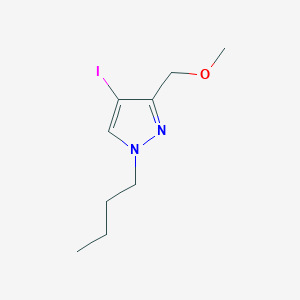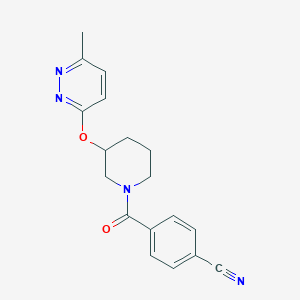
(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one, also known as DMPTT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. DMPTT has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Reactions and Synthesis
Thiazolidinones, including compounds with similar structures to the specified chemical, are involved in reactions that lead to the formation of various biologically and chemically significant derivatives. For instance, Kandeel and Youssef (2001) discussed the reactions of aroylmethylene thiazolidines with nitrile oxides, leading to the synthesis of compounds with potential biological activity, highlighting the chemical versatility and reactivity of thiazolidinone derivatives K. Kandeel & A. S. Youssef, 2001.
Antimicrobial and Cytotoxic Activities
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Feitoza et al. (2012) synthesized a new series of benzylidene thiazolidin-4-ones and found some derivatives to exhibit significant antimicrobial and cytotoxic effects against various bacteria, fungi, and cancer cell lines, underscoring the potential therapeutic applications of thiazolidinone derivatives Danniel Delmondes Feitoza et al., 2012.
Synthesis of 1,4-Dihydropyridine Derivatives
Thiazolidinone compounds have also been used as intermediates in the synthesis of 1,4-dihydropyridine derivatives, showcasing their role in facilitating the development of compounds with potential for various pharmaceutical applications. Stanovnik et al. (2002) detailed the synthesis process and the yields of different dihydropyridine derivatives, indicating the importance of thiazolidinones in medicinal chemistry B. Stanovnik et al., 2002.
Antimicrobial Activity of Thiazolidinone Derivatives
Patel et al. (2012) synthesized thiazolidinone derivatives and evaluated them for antimicrobial activity against a range of bacteria and fungi. Their research highlights the potential of thiazolidinone derivatives in addressing various microbial infections Divyesh Patel et al., 2012.
Synthesis and Anticancer Activities
Chandrappa et al. (2010) explored the synthesis of thioxothiazolidin-4-one derivatives and their in vivo anticancer and antiangiogenic effects against mouse tumor models. This study demonstrates the potential of thiazolidinone derivatives in cancer therapy, particularly in inhibiting tumor growth and angiogenesis S. Chandrappa et al., 2010.
properties
IUPAC Name |
(5E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-6-7-14(9-12(11)2)19-16(20)15(22-17(19)21)10-13-5-3-4-8-18-13/h3-10H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVMRVLQIZVCHR-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2719024.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)


![Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2719034.png)



![3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719040.png)
![1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2719041.png)
![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719042.png)